Chromium(3+) perchlorate

Description

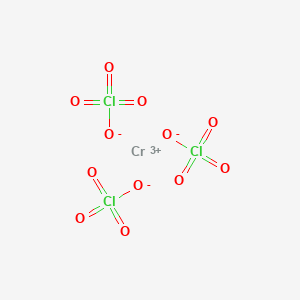

Structure

2D Structure

Properties

IUPAC Name |

chromium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Cr/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJMJQVGBCLHFL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CrO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890669 | |

| Record name | Perchloric acid, chromium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystals, soluble in water; [MSDSonline] | |

| Record name | Chromium(III) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13537-21-8 | |

| Record name | Perchloric acid, chromium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, chromium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Techniques for Chromium Iii Perchlorate

Direct Synthesis Routes for Chromium(III) Perchlorate (B79767)

Direct synthesis methods provide straightforward approaches to obtaining chromium(III) perchlorate by utilizing common chromium(III) compounds as starting materials.

One common laboratory method for preparing chromium(III) perchlorate is through the neutralization reaction between chromium(III) hydroxide (B78521) (Cr(OH)₃) and perchloric acid (HClO₄). wikipedia.orgwebqc.org This is a type of double replacement and neutralization reaction. webqc.orgyoutube.com The hydroxide acts as a base, reacting with the strong acid to form a salt and water. The balanced chemical equation for this reaction is:

Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O webqc.org

This reaction proceeds by combining one mole of chromium(III) hydroxide with three moles of perchloric acid to yield one mole of chromium(III) perchlorate and three moles of water. chegg.com The resulting product is typically a hydrated salt, such as the cyan-colored hexahydrate, Cr(ClO₄)₃·6H₂O. wikipedia.org

Reaction Details: Chromium(III) Hydroxide and Perchloric Acid

| Reactant | Molar Ratio | Product | Molar Ratio | Reaction Type |

| Chromium(III) Hydroxide | 1 | Chromium(III) Perchlorate | 1 | Neutralization |

| Perchloric Acid | 3 | Water | 3 | Double Replacement |

An alternative direct synthesis route involves the reaction of chromium(III) oxide (Cr₂O₃) with perchloric acid. wikipedia.org Chromium(III) oxide, a compound known for its stability and inertness, can be dissolved in hot perchloric acid. reddit.com The reaction proceeds as follows:

Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O wikipedia.org

This method is effective for producing a chromium(III) perchlorate solution. However, the dissolution of chromium(III) oxide can be slow, and in some cases, requires elevated temperatures to proceed at a practical rate. reddit.comstackexchange.com The kinetics of dissolving chromium(III) oxide in perchloric acid have been studied, particularly in the context of oxidative dissolution where other agents are present. rsc.orgrsc.org

Reaction Details: Chromium(III) Oxide and Perchloric Acid

| Reactant | Molar Ratio | Product | Molar Ratio |

| Chromium(III) Oxide | 1 | Chromium(III) Perchlorate | 2 |

| Perchloric Acid | 6 | Water | 3 |

Patented Synthesis Procedures for Chromium(III) Perchlorate

While general methods for the synthesis of chromium compounds are patented, specific patented procedures detailing the following steps exclusively for the production of chromium(III) perchlorate were not identified in the available research. The synthesis of other chromium(III) salts, such as chromium(III) chloride and nitrate (B79036), involves patented processes that include precipitation and digestion steps, which may offer analogous, though not identical, procedural insights. google.com

In multi-step syntheses of chromium(III) compounds, a common initial step is the precipitation of chromium(III) hydroxide from a solution containing a soluble chromium(III) salt. This is typically achieved by adding a base, such as sodium hydroxide or ammonium (B1175870) hydroxide, to adjust the pH and cause the less soluble hydroxide to precipitate out of the solution.

Following precipitation, the chromium(III) hydroxide slurry is often aged. The aging process allows the precipitate particles to grow, which facilitates more efficient separation from the liquid phase. After aging, the solid chromium(III) hydroxide is separated from the solution via filtration. The resulting filter cake is typically washed to remove any residual soluble impurities.

The purified chromium(III) hydroxide precipitate is then digested in the desired acid to form the final salt. For the synthesis of chromium(III) perchlorate, this would involve the controlled addition of perchloric acid to the chromium(III) hydroxide precipitate, as described in section 2.1.1. Optimization of this step involves controlling the temperature, reaction time, and the stoichiometry of the reactants to ensure complete reaction and to obtain a product with the desired concentration and purity.

Alternative Synthetic Pathways Utilizing Other Chromium(III) Salts

While the direct reaction of chromium(III) oxide or hydroxide with perchloric acid is a common preparatory method, alternative pathways starting from more readily available chromium(III) salts like chloride and nitrate are also employed. These methods often involve metathesis reactions or the displacement of a weaker acid's anion by the perchlorate ion.

Synthesis from Chromium(III) Chloride and Nitrate

The conversion of chromium(III) chloride or chromium(III) nitrate to chromium(III) perchlorate can be achieved through several approaches. One common method involves the reaction of a soluble chromium(III) salt with a soluble perchlorate salt, leading to the precipitation of an insoluble chloride or nitrate salt, leaving the desired chromium(III) perchlorate in solution. For instance, reacting an aqueous solution of chromium(III) chloride with silver perchlorate would yield a precipitate of silver chloride, with aqueous chromium(III) perchlorate as the supernatant.

Another approach involves the direct reaction with perchloric acid. While chromium(III) chloride is a stable salt, the addition of a strong, non-oxidizing acid like perchloric acid can lead to the formation of chromium(III) perchlorate in solution, particularly if the resulting hydrochloric acid can be removed, for instance, by evaporation under reduced pressure.

Similarly, chromium(III) nitrate can be converted to chromium(III) perchlorate by reaction with perchloric acid. The success of this reaction is often dependent on the relative acidities and the removal of nitric acid from the system.

pH Control in Alternative Synthesis Routes

In all aqueous syntheses involving chromium(III) ions, pH control is a critical parameter to prevent the precipitation of chromium(III) hydroxide or hydrated chromium oxides. The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is acidic and will undergo hydrolysis, releasing protons and lowering the pH of the solution. As the pH increases, typically above 4, the formation of insoluble hydroxo-bridged polymers and ultimately chromium(III) hydroxide occurs.

Therefore, when synthesizing chromium(III) perchlorate from other chromium(III) salts in aqueous media, it is essential to maintain a sufficiently acidic environment. This is often achieved by using an excess of perchloric acid or by carefully adding a base to neutralize any excess strong acid from the starting materials without raising the pH to a level that would induce precipitation. The optimal pH for maintaining chromium(III) in its soluble aqua-complex form is generally in the acidic range, typically below 3. This ensures that the concentration of hydroxide ions is too low to initiate the precipitation of chromium(III) hydroxide.

Hydrothermal Synthesis Techniques Involving Chromium(III) Perchlorate Solutions

Hydrothermal synthesis offers a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. Chromium(III) perchlorate solutions can serve as precursors in the hydrothermal synthesis of various chromium-containing materials, such as chromium oxides and complex coordination polymers.

In a typical hydrothermal process, an aqueous solution of chromium(III) perchlorate is mixed with other reactants, such as metal salts and organic ligands, in a sealed autoclave. The autoclave is then heated to temperatures ranging from 100 to over 300 °C. Under these conditions, the solubility of reactants and the reactivity of the species in solution are significantly altered, facilitating the formation of crystalline products that may not be accessible under ambient conditions. For instance, the hydrothermal treatment of aqueous chromium(III) perchlorate has been investigated for the deposition of chromium oxy-hydroxide (CrO(OH)). researchgate.net

Synthesis of Specific Chromium(III) Perchlorate Coordination Complexes

Chromium(III) perchlorate is a valuable starting material for the synthesis of a wide array of coordination complexes due to the weakly coordinating nature of the perchlorate anion, which is easily displaced by stronger Lewis bases (ligands).

Mono-o-phenanthroline Chromium(III) Perchlorate Synthesis

The synthesis of the mono-o-phenanthroline chromium(III) perchlorate complex, Cr(phen)(H₂O)₄₃, can be achieved through two primary methods. dtic.mil

The first method involves the direct addition of the o-phenanthroline ligand to an acidic solution of a chromium(III) salt, followed by heating. The reaction is typically slow due to the kinetic inertness of the chromium(III) center.

A more efficient second method utilizes the catalytic effect of chromium(II). In this approach, a small amount of chromium(II) is introduced to the reaction mixture. The chromium(II) ion rapidly forms a complex with the o-phenanthroline, which then undergoes oxidation to the chromium(III) complex, transferring an electron to another chromium(III) ion to generate more chromium(II), thus propagating the catalytic cycle. The desired complex is then isolated using techniques such as ion-exchange chromatography. dtic.mil

| Method | Description | Key Features |

| Direct Reaction | Direct addition of o-phenanthroline to an acidic solution of a chromium(III) salt followed by heating. | Simple procedure but often slow reaction rates. |

| Chromium(II) Catalysis | Introduction of a catalytic amount of chromium(II) to the reaction mixture to accelerate the complex formation. | Faster and more efficient synthesis. |

Improved Syntheses of trans Isomers of Macrocyclic Chromium(III) Complexes

Macrocyclic ligands, such as cyclam (1,4,8,11-tetraazacyclotetradecane), form highly stable complexes with chromium(III). The synthesis of these complexes often yields a mixture of cis and trans isomers. Improved synthetic routes have been developed to selectively obtain the trans isomers of these macrocyclic chromium(III) complexes with perchlorate as the counter-ion.

One improved method for the synthesis of trans-dichloro(cyclam)chromium(III) perchlorate, trans-[Cr(cyclam)Cl₂]ClO₄, involves the careful control of reaction conditions to favor the formation of the trans isomer. This can include the choice of solvent, reaction temperature, and the slow addition of reagents. The initial dichloro complex can then be used as a precursor for the synthesis of other trans complexes by substitution of the chloride ligands. The use of perchlorate as a counter-ion is advantageous as it is less likely to coordinate to the chromium center compared to other anions, thus preserving the desired trans geometry of the complex.

| Complex | Synthetic Improvement | Key Advantage |

| trans-[Cr(cyclam)Cl₂]ClO₄ | Controlled reaction conditions (solvent, temperature, addition rate) | Higher yield and selectivity for the trans isomer. |

Synthesis of Dichlorochromium(III) Complexes with Polypyridyl Ligands

The synthesis of dichlorochromium(III) complexes incorporating polypyridyl and related macrocyclic ligands is a significant area of inorganic chemistry, primarily due to the potential applications of these compounds in catalysis and photochemistry. The methodologies employed are generally straightforward, often involving the direct reaction of a chromium(III) salt with the desired ligand in an appropriate solvent.

A common and effective method for preparing these complexes involves the reaction of anhydrous chromium(III) chloride (CrCl₃) with the respective ligand in dimethylformamide (DMF). nih.gov This approach is typically conducted under an inert atmosphere to prevent the protonation of sensitive ligands, which could otherwise inhibit complex formation. nih.gov The reaction mixture is generally heated to facilitate the coordination of the ligand to the chromium center. Upon completion, the desired dichlorochromium(III) complex is often precipitated by the addition of a less polar solvent, such as diethyl ether. nih.gov

For instance, the synthesis of complexes with ethylene (B1197577) cross-bridged tetraazamacrocycles follows this general procedure. The reaction of anhydrous CrCl₃ with the macrocyclic ligand in DMF at elevated temperatures (50–60 °C) for several hours yields the desired [Cr(L)Cl₂]Cl product. nih.gov The color of the resulting complex can vary depending on the specific macrocyclic ligand used, with cyclen-based ligands forming purple powders and cyclam-based ligands producing green powders. nih.gov

Another established procedure utilizes a solution of chromium(III) chloride in dimethyl sulfoxide (B87167) (DMSO) or DMF from which water has been removed by distillation. actachemscand.org This solution serves as the starting material for reactions with various diamine ligands. The addition of stoichiometric amounts of the diamine to the chromium(III)-solvent mixture, often with gentle heating, leads to the precipitation of the desired bis(diamine)dichlorochromium(III) complex. actachemscand.org This method has proven effective for synthesizing a range of such complexes in high yields. actachemscand.org

The characterization of these complexes confirms a distorted octahedral geometry around the chromium(III) ion, with the two chloride ions and the polypyridyl or macrocyclic ligand coordinating to the metal center. nih.gov Molar conductance measurements often indicate that these complexes behave as 1:1 electrolytes, consistent with the formulation [Cr(L)Cl₂]Cl, where one chloride ion acts as a counter-ion. jocpr.com

The research into these synthetic methodologies is driven by the interesting photochemical properties that chromium(III) complexes of cross-bridged tetraazamacrocycles are predicted to have. nih.gov The inherent stability that these macrocyclic ligands impart to the first-row transition metal ions makes them promising candidates for catalytic applications. nih.gov

Below are detailed research findings from representative synthetic procedures.

Table 1: Synthesis of Dichlorochromium(III) Complexes with Ethylene Cross-Bridged Macrocycles

| Complex | Starting Materials | Solvent | Reaction Conditions | Product Appearance | Reference |

|---|---|---|---|---|---|

| [Cr(1)Cl₂]Cl | Anhydrous CrCl₃ (2.00 mmol), Ligand 1 (2.00 mmol) | Anhydrous DMF (20 ml) | Stirred at 50–60 °C for 18 hours | Purple precipitate | nih.gov |

| [Cr(2)Cl₂]Cl | Anhydrous CrCl₃ (2.00 mmol), Ligand 2 (2.00 mmol) | Anhydrous DMF (20 ml) | Stirred at 50–60 °C for 18 hours | Green precipitate | nih.gov |

| [Cr(3)Cl₂]Cl | Anhydrous CrCl₃ (2.00 mol), Ligand 3 (2.00 mmol) | Anhydrous DMF (20 ml) | Stirred at 50–60 °C for 18 hours | Dark purple precipitate | nih.gov |

Ligand 1: 4,10-dimethyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane Ligand 2: 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane Ligand 3: 4,10-dibenzyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane

Table 2: General Synthesis of Tris(diamine)chromium(III) Complexes

| Reactant 1 | Reactant 2 | Solvent | General Procedure | Key Feature | Reference |

|---|---|---|---|---|---|

| [Cr(H₂O)₄Cl₂]Cl·2H₂O in DMSO | (—)trans-1,2-cyclohexanediamine | Dimethyl sulfoxide (DMSO) | Reactants mixed and heated at 100 °C for 1 hour. Product precipitated with ethanol (B145695). | Yields a pink-violet precipitate of the corresponding tris(diamine) complex. | actachemscand.org |

| Green chromium(III) chloride in DMSO/DMF | Stoichiometric amount of diamine (e.g., ethylenediamine) | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | Reaction proceeds over minutes at 120 °C or hours at room temperature. | A general and easy procedure for preparing bis- and tris(diamine) complexes in high yields. | actachemscand.org |

Complexation Chemistry and Ligand Exchange Processes of Chromium Iii Perchlorate Systems

Formation of Coordination Complexes with Diverse Ligands

The [Cr(H2O)6]³⁺ cation, present in aqueous solutions of chromium(III) perchlorate (B79767), undergoes ligand substitution reactions where the coordinated water molecules are replaced by other ligands. The nature of the resulting complexes, their stability, and the kinetics of their formation are highly dependent on the incoming ligand and the reaction conditions.

Chromium(III) forms stable complexes with nitrogen- and oxygen-donating ligands like ammonia (B1221849) (ammine), hydrazine (B178648), and urea (B33335).

Ammine Complexes : In the presence of ammonia, the water ligands in the [Cr(H2O)6]³⁺ ion can be replaced. With an excess of ammonia, especially if concentrated, the hexaamminechromium(III) ion, [Cr(NH3)6]³⁺, is formed. libretexts.org This is a classic example of a ligand exchange reaction where ammonia acts as both a base and a ligand. libretexts.org Initially, ammonia acts as a base, deprotonating the aqua ligands to form a precipitate of chromium(III) hydroxide (B78521), [Cr(H2O)3(OH)3]. libretexts.orgchemguide.co.uk This precipitate can then redissolve in excess ammonia as the water and hydroxide ligands are replaced by ammine ligands. libretexts.orgdocbrown.info

Hydrazine Complexes : Research has been conducted on the synthesis of hydrazine complexes with various transition metals, including chromium, using their perchlorate salts. icm.edu.pl These coordination compounds are of interest, in part, for their energetic properties. The synthesis typically involves reacting the metal perchlorate with a hydrazine hydrate (B1144303) solution. icm.edu.pl

Urea Complexes : Urea coordinates with chromium(III) through its oxygen atom. The synthesis of mixed-ligand complexes involving urea can be achieved using melted urea as a reaction medium. researchgate.net The complex [Cr(urea)6]Cl3 is a known chromium-urea compound that can be used as a starting material for other syntheses. researchgate.net The coordination of urea to Cr(III) can be confirmed by analyzing shifts in the vibrational frequencies of the C=O and N-H bonds in the infrared spectrum.

The kinetics of the formation of a 1:1 complex between chromium(III) and ethylenediaminetetra-3-propinate (EDTP) have been studied in aqueous acidic media. researchgate.net The reaction rate is first order with respect to the chromium(III) concentration and is accelerated by an increase in both EDTP concentration and pH (from 3.3 to 4.7). researchgate.net Conversely, the rate is retarded by increases in the ionic strength and the dielectric constant of the medium. researchgate.net These observations suggest a mechanism involving the formation of an ion pair between the reactant species. researchgate.net The activation parameters obtained from these kinetic studies point towards an associative mechanism for the substitution reaction. researchgate.net

Detailed research findings on the specific complexation and equilibria between chromium(III) perchlorate and azide (B81097) systems were not available in the consulted sources.

The complexation of chromium(III) with salicylic (B10762653) acid (H₂L) has been investigated through potentiometric and spectroscopic methods. nih.gov The speciation is highly dependent on pH and the metal-to-ligand ratio.

In the acidic pH range, chromium(III) coordinates with salicylic acid in a 1:1 mole ratio to form the CrL⁺ type complex. nih.gov

When the ligand is in excess, the coordination of a second salicylate (B1505791) molecule is somewhat hindered, leading to the formation of a CrL(HL) type complex. nih.gov

As the pH approaches neutral, hydrolytic equilibria lead to the formation of hydroxo complexes, such as CrL(OH) and CrL(HL)(OH)⁻. nih.gov

The stability of these chromium(III)-salicylate complexes has been determined, and their formation constants are comparable to those of related dihydroxybenzoic acid complexes. nih.gov The stability of various metal-salicylate complexes follows the order VOL < CrL⁺ < FeL⁺ for metal ions with similar ionic radii. nih.gov Notably, the binding ability of Cr(III) to the salicylate ion is significantly higher than its affinity for transferrin, a key protein in iron transport. nih.gov

| Complex Species | Formation Conditions |

|---|---|

| Cr(salicylate)⁺ | Acidic pH, 1:1 mole ratio |

| Cr(salicylate)(H-salicylate) | Acidic pH, excess ligand |

| Cr(salicylate)(OH) | Near-neutral pH |

| Cr(salicylate)(H-salicylate)(OH)⁻ | Near-neutral pH |

Ligand Exchange Reactions Involving Perchlorate Anions

In the study of chromium(III) chemistry, perchlorate (ClO₄⁻) is predominantly used as a counter-ion to maintain a constant ionic strength in solution. epa.gov It is considered a very weakly coordinating anion, meaning it has a low tendency to displace the water molecules in the primary coordination sphere of the [Cr(H2O)6]³⁺ ion. Consequently, it generally acts as a "spectator ion" and does not readily participate in ligand exchange reactions. libretexts.orgchemguide.co.uk The inertness of the perchlorate ion allows for the study of hydrolysis and complexation reactions with other ligands without significant interference from the background electrolyte. epa.govacs.org While other anions like chloride or sulfate (B86663) can replace aqua ligands to form species such as [Cr(H2O)4Cl2]⁺, perchlorate anions typically remain in the outer coordination sphere. libretexts.orgchemguide.co.ukchemguide.co.uk

Equilibria in Acidic Aqueous Solutions of Chromium(III) Perchlorate

In acidic aqueous solutions, the hexaaquachromium(III) ion, [Cr(H2O)6]³⁺, the dominant species from dissolved chromium(III) perchlorate, behaves as a weak acid. chemguide.co.uk It undergoes hydrolysis, where a proton is transferred from a coordinated water molecule to a solvent water molecule, establishing an equilibrium. chemguide.co.uk

The primary hydrolysis equilibrium is: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ chemguide.co.uk

This reaction contributes to the acidity of chromium(III) salt solutions, which typically have a pH in the range of 2-3. chemguide.co.uk Further deprotonation and polymerization can occur as the pH increases. Studies on the solubility of chromium(III) hydroxide in perchlorate solutions have identified CrOH²⁺, Cr(OH)₃⁰, and Cr(OH)₄⁻ as the dominant mononuclear chromium species in different pH regions. acs.orgosti.gov Evidence for the formation of polynuclear species, such as dimers and trimers, has also been reported, particularly as the concentration of chromium(III) and the pH increase. epa.gov The pKa values for the deprotonation of the monomeric and various oligomeric aqua-hydroxo chromium(III) species have been determined in perchlorate media. epa.gov

| Equilibrium Reaction | log K (at infinite dilution, 298 K) |

|---|---|

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.57 ± 0.08 cost-nectar.eu |

| Cr³⁺ + 2 H₂O ⇌ Cr(OH)₂⁺ + 2 H⁺ | -9.84 cost-nectar.eu |

| Cr³⁺ + 3 H₂O ⇌ Cr(OH)₃ + 3 H⁺ | -16.19 cost-nectar.eu |

| Cr³⁺ + 4 H₂O ⇌ Cr(OH)₄⁻ + 4 H⁺ | -27.65 ± 0.12 cost-nectar.eu |

Hydrolysis of Chromium(III) Perchlorate Complexes

In aqueous perchlorate solutions, the chromium(III) ion, typically present as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, undergoes hydrolysis, a process that is significantly influenced by pH. This reaction involves the deprotonation of coordinated water molecules to form various hydroxo and oxo-bridged polymeric species. The initial step is the formation of the monohydroxo complex, [Cr(H₂O)₅(OH)]²⁺.

The hydrolysis process can be represented by a series of equilibria. Upon the addition of a base to an aqueous solution of chromium(III) perchlorate, a series of hydrolytic polymers of Cr(III) are formed. acs.org These can be separated and identified, revealing the stepwise nature of the hydrolysis. The initial members of this series include the monomeric aqua ion, the dimeric species [Cr₂(OH)₂]⁴⁺, and a trimeric complex. acs.org Further polymerization can lead to higher-order structures, such as tetramers. acs.org

The acidity of these complexes has been quantified by determining their pKa values. Studies in 1 M sodium perchlorate (NaClO₄) at 25°C have provided the following values for the various oligomeric species:

Monomer: pKa₁ = 4.29, pKa₂ = 6.1 acs.org

Dimer: pKa₁ = 3.68, pKa₂ = 6.04 acs.org

Trimer: pKa₁ = 4.35, pKa₂ = 5.63, pKa₃ = 6.0 acs.org

Tetramer: pKa₁ = 2.55, pKa₂ = 5.08 acs.org

The visible absorption spectra of these species are distinct. For instance, the tetrameric complex exhibits absorption maxima (λₘₐₓ) at 426 nm and 580 nm. acs.org The stability and robustness of these hydrolytic polymers vary, with the order in acidic solution being dimer < trimer << tetramer. acs.org The tetramer is observed to cleave rapidly in acidic conditions, yielding primarily the monomer and trimer. acs.org

| Species | pKa₁ | pKa₂ | pKa₃ |

|---|---|---|---|

| Monomer | 4.29 | 6.1 | - |

| Dimer | 3.68 | 6.04 | - |

| Trimer | 4.35 | 5.63 | 6.0 |

| Tetramer | 2.55 | 5.08 | - |

Complex Formation with Actinide Ions (e.g., Neptunium(V)) in Perchlorate Media

In aqueous perchloric acid-perchlorate media, the neptunium(V) ion, Np(V), reacts with chromium(III) to form a distinct substituted chromic complex ion. acs.org This interaction represents a notable example of cation-cation complex formation in a medium where the background anion (perchlorate) is generally considered non-complexing. acs.org

The equilibrium for this complex formation has been studied spectrophotometrically. The equilibrium quotient, Q, for the reaction Np(V) + Cr(III) ⇌ Np(V)·Cr(III) was determined to be 2.62 ± 0.48 at 25°C. acs.org Thermodynamic parameters for the formation of the Np(V)·Cr(III) complex have also been established, with a change in enthalpy (ΔH) of -3.3 ± 0.6 kcal/mol and a change in entropy (ΔS) of -9.0 ± 1.9 e.u. acs.org

The kinetics of both the formation and the aquation (dissociation) of the Np(V)·Cr(III) complex have been measured, providing insight into the dynamics of this cation-cation interaction. acs.org It has also been observed that this complex can be formed through the reduction of neptunium(VI), Np(VI), by chromium(II). acs.org The study of this system is significant for understanding the broader principles of ionic interactions and complexation behavior in solutions with weakly coordinating anions. acs.org

| Parameter | Value |

|---|---|

| Equilibrium Quotient (Q) | 2.62 ± 0.48 |

| ΔH (kcal/mol) | -3.3 ± 0.6 |

| ΔS (e.u.) | -9.0 ± 1.9 |

Aquation Processes of Chromium(III) Ammine Complexes in Perchlorate Solutions

The aquation of chromium(III) ammine complexes, which involves the substitution of a ligand by a water molecule, has been extensively studied in acidic perchlorate media. Perchlorate is often used as the supporting electrolyte in these kinetic studies because of its low tendency to coordinate with the metal center, thus minimizing interference with the aquation reaction itself.

For complexes of the type [Cr(NH₃)₅X]²⁺, where X is a leaving group like a halide, the aquation reaction is: [Cr(NH₃)₅X]²⁺ + H₂O → [Cr(NH₃)₅(H₂O)]³⁺ + X⁻

The volumes of activation (ΔV) for the aquation of these complexes provide mechanistic insights. For instance, in 0.1 M ammonium (B1175870) perchlorate, the ΔV values for the aquation of [Cr(NH₃)₅X]²⁺ at 25.0°C are -10.8, -10.2, and -9.4 cm³/mol for X⁻ = Cl⁻, Br⁻, and I⁻, respectively. researchgate.net These negative values are often interpreted as being consistent with a mechanism that has associative character, where bond formation with the incoming water molecule is significant in the transition state. researchgate.net

Kinetic studies on cis-dihalotetraamminechromium(III) cations, cis-[Cr(NH₃)₄X₂]⁺ (where X = Cl, Br), in dilute acid (with perchlorate as the counterion) show that aquation proceeds with strict retention of the cis configuration. capes.gov.br The kinetic parameters for these reactions have been determined.

| Leaving Group (X) | k₂₅ (sec⁻¹) | ΔH≠ (kcal/mol) | ΔS≠ (cal/mol·deg) |

|---|---|---|---|

| Cl⁻ | 3.30 × 10⁻⁴ | 20.0 | -5.9 |

| Br⁻ | 3.80 × 10⁻³ | 19.2 | -5.7 |

Reactivity of Protolytic Forms of Macrocyclic Chromium(III) Complexes in Ligand Substitution

The reactivity of chromium(III) complexes containing tetraazamacrocyclic ligands is significantly influenced by the protolytic equilibria of the coordinated macrocycle. Deprotonation of the nitrogen atoms on the macrocyclic ring substantially enhances the reactivity of the chromium(III) center in ligand substitution reactions. researchgate.net

Studies comparing the reactivity of conjugate acid-base forms of these complexes have provided insights into the reaction mechanisms. The deprotonated form (conjugate base) of the macrocyclic complex is significantly more reactive than its protonated counterpart. researchgate.net This increased reactivity is attributed to the electronic effects of the deprotonated amine, which can facilitate the departure of the leaving group. researchgate.net

The reaction medium and the nature of the supporting electrolyte, such as sodium perchlorate, also play a crucial role. The rate law for these substitution reactions can be complex, often indicating specific outer-sphere interactions between the cationic chromium(III) complex and the counter-ion of the electrolyte. researchgate.net These interactions can precede the main substitution step. The use of different geometrical isomers (cis and trans) of these complexes has allowed for the evaluation of how the position of deprotonation relative to the leaving group affects the rate enhancement. researchgate.net

Structural Aspects of Perchlorate Coordination in Chromium(III) Complexes

Chromium(III) perchlorate is known to exist in various hydrated forms, most commonly as the hexahydrate, Cr(ClO₄)₃·6H₂O, and the nonahydrate, Cr(ClO₄)₃·9H₂O. wikipedia.org In these solid-state structures, the chromium(III) ion is typically coordinated directly by water molecules, forming an aquo complex, while the perchlorate ions act as counter-ions and are located in the crystal lattice.

In the case of the hexahydrate, the chromium ion exists as the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. americanelements.com The six water molecules are arranged octahedrally around the central Cr³⁺ ion. The perchlorate ions, ClO₄⁻, are not directly bonded to the chromium but are situated outside this primary coordination sphere, balancing the positive charge of the complex cation. The structure is held together by ionic interactions between the [Cr(H₂O)₆]³⁺ cations and the ClO₄⁻ anions, as well as by hydrogen bonding involving the coordinated water molecules and the perchlorate oxygen atoms.

The crystal structure of racemic cis-bis(ethylenediamine)difluorochromium(III) perchlorate, cis-[CrF₂(C₂H₈N₂)₂]ClO₄, provides a detailed view of the coordination environment around the chromium(III) ion. iucr.org In this complex, the chromium atom is in an octahedral environment. It is coordinated by two bidentate ethylenediamine (B42938) ligands and two fluoride (B91410) atoms, with the fluoride atoms occupying adjacent (cis) positions. iucr.org

The crystal structure analysis reveals specific bond lengths within the complex cation. The Cr-F bond lengths are 1.883(3) Å and 1.882(3) Å. The Cr-N bond lengths with the ethylenediamine ligands range from 2.072(4) Å to 2.099(4) Å. iucr.org The perchlorate ion in the structure is tetrahedral. The crystal packing is characterized by weak hydrogen bonds between the nitrogen atoms of the ethylenediamine ligands and the fluorine atoms of neighboring cations. iucr.org

| Bond | Length (Å) |

|---|---|

| Cr—F | 1.883(3) |

| Cr—F | 1.882(3) |

| Cr—N (range) | 2.072(4) – 2.099(4) |

Reaction Kinetics and Mechanistic Pathways of Chromium Iii Perchlorate

Oxidation and Reduction Mechanisms

The redox chemistry of chromium is complex, with the +3 oxidation state being the most stable. researchgate.net Chromium(III) can be oxidized to the hexavalent state, Cr(VI), or reduced to the divalent state, Cr(II). libretexts.orgmelscience.com The mechanisms of these transformations often involve multi-step processes and can be influenced by various factors, including the presence of other reagents and the reaction conditions.

Role as a Strong Oxidizing Agent

While the perchlorate (B79767) ion (ClO₄⁻) is a powerful oxidizing agent, the chromium(III) ion itself is not typically characterized as a strong oxidizing agent; it is the most stable oxidation state of chromium. researchgate.netamericanelements.com The redox potential of the Cr(III)/Cr(II) couple is such that Cr(III) is generally resistant to reduction. Conversely, Cr(III) can be oxidized to higher oxidation states, such as Cr(V) and the highly oxidizing Cr(VI). scispace.com For instance, the oxidation of chromium(III) to chromium(VI) can be achieved by warming it with hydrogen peroxide solution in the presence of an excess of sodium hydroxide (B78521) solution. libretexts.org Naturally, manganese oxides are the primary minerals capable of oxidizing Cr(III) to Cr(VI). researchgate.net Kinetic studies on the oxidation of aqueous Cr(III) by manganese dioxide (β-MnO₂) show that Cr(III) reacts directly with the solid surface to produce Cr(VI). epa.gov

Outer Sphere Interactions in Reaction Mechanisms

Outer-sphere interactions, where ions associate without direct bonding, play a significant role in the reaction mechanisms of chromium(III) perchlorate. The perchlorate anion itself generally remains outside the primary coordination sphere of the chromium(III) ion. researchgate.net However, these outer-sphere associations can influence reaction rates.

Studies on ligand substitution reactions of macrocyclic chromium(III) complexes have demonstrated the importance of outer-sphere interactions. researchgate.net The rate of reaction and the form of the rate law can be determined by specific interactions between the cationic chromium complex and the counter-ions from the supporting electrolyte in the solution. researchgate.net This indicates that even non-coordinating ions like perchlorate can affect the reactivity of the complex through ion pairing and modification of the electrostatic environment around the reaction center.

Kinetics of Complex Formation Reactions

The formation of complexes involving the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is a fundamental process in its aqueous chemistry. The kinetics of these ligand substitution reactions are typically slow due to the inert nature of the Cr(III) center. The reactions are often studied under pseudo-first-order conditions, with the ligand in large excess. scirp.org

Influence of pH on Reaction Rates

The pH of the reaction medium has a pronounced effect on the rate of complex formation with chromium(III). This is largely due to the hydrolysis of the [Cr(H₂O)₆]³⁺ ion to form species like [Cr(H₂O)₅(OH)]²⁺. The hydroxo species is significantly more labile (reactive) than the fully aquated ion.

In the reaction between chromium(III) and ethylenediaminetetra-3-propinate (EDTP), the reaction rate was observed to accelerate as the pH increased from 3.3 to 4.7. scirp.org This acceleration is attributed to the increased concentration of the more reactive [Cr(H₂O)₅(OH)]²⁺ species at higher pH. A similar trend is observed in the formation of the iminodiacetato–chromium(III) complex, where the rate increases with pH. researchgate.net

Effects of Ionic Strength and Dielectric Constant on Kinetics

The ionic strength and dielectric constant of the medium can also influence the kinetics of complex formation, providing insights into the reaction mechanism. In the reaction of chromium(III) with EDTP, the rate of reaction was found to decrease with increasing ionic strength, which was adjusted using sodium perchlorate. scirp.org This inverse relationship suggests that the reaction involves the interaction of oppositely charged ions, consistent with an ion-pairing mechanism. scirp.org

The dielectric constant of the medium also affects the reaction rate. A decrease in the dielectric constant of the medium was found to increase the observed rate constant (k_obs) for the Cr(III)-EDTP reaction. scirp.org This is consistent with a mechanism where the formation of an ion pair between the reactants is a key step, as a lower dielectric constant would favor the association of ions.

The following interactive table presents data on the effect of ionic strength and dielectric constant on the observed rate constant for the reaction between Cr(III) and EDTP at 35°C. scirp.org

Substitution Reaction Pathways

The substitution reactions of chromium(III) complexes, including chromium(III) perchlorate which exists in solution as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, are characterized by their slow reaction rates. libretexts.org The d³ electronic configuration of Cr(III) results in a high crystal field stabilization energy (CFSE), rendering its octahedral complexes kinetically inert. libretexts.org Understanding the pathways of these substitution reactions is crucial for predicting the behavior of chromium(III) in various chemical environments.

Ligand Exchange Mechanisms

Ligand exchange in hexaaquachromium(III) ions involves the replacement of coordinated water molecules by other ligands present in the solution. libretexts.org These reactions are typically slow due to the inert nature of the Cr(III) center. The mechanism of ligand exchange can be influenced by the nature of the incoming ligand and the reaction conditions.

The exchange of water ligands with anions like chloride or sulfate (B86663) is a common example. In the presence of chloride ions, the violet-colored [Cr(H₂O)₆]³⁺ can be converted to the green tetraaquadichlorochromium(III) ion, [Cr(H₂O)₄Cl₂]⁺. libretexts.org This color change is indicative of a change in the coordination sphere of the chromium ion. The general mechanism for ligand substitution in octahedral complexes like [Cr(H₂O)₆]³⁺ can be described by three primary pathways:

Dissociative (D) Mechanism: The reaction proceeds through a five-coordinate intermediate formed by the cleavage of a metal-ligand bond. libretexts.org

Associative (A) Mechanism: An incoming ligand attacks the complex, forming a seven-coordinate intermediate before the leaving group departs.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without a distinct intermediate. libretexts.org This can be further classified as associative interchange (Ia) or dissociative interchange (Id) depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. libretexts.org

For Cr(III) complexes, substitution reactions generally proceed via a dissociative interchange (Id) mechanism, where the breaking of the Cr-OH₂ bond is the primary energetic barrier.

Aquation Mechanisms of Halopentaaquachromium(III) Complexes

Aquation is a specific type of substitution reaction where a ligand in a coordination complex is replaced by a water molecule. For halopentaaquachromium(III) complexes, [Cr(H₂O)₅X]²⁺ (where X = Cl⁻, Br⁻, I⁻), the aquation reaction involves the replacement of the halide ligand (X⁻) by water:

[Cr(H₂O)₅X]²⁺ + H₂O → [Cr(H₂O)₆]³⁺ + X⁻

The kinetics of this reaction have been studied to elucidate its mechanism. acs.orgacs.org The rate of aquation is largely independent of the nature of the entering ligand (water in this case), which is strong evidence for a dissociative-type mechanism. acs.org The reaction rate is primarily determined by the rate at which the chromium-halide bond breaks.

Catalysis of this aquation reaction can occur in the presence of reducing agents. acs.org For instance, a reducing agent can convert Cr(III) to Cr(II). The resulting chromium(II) complex is much more labile (kinetically less stable) and rapidly releases its halide ligand. Subsequent re-oxidation of Cr(II) back to Cr(III) completes the catalytic cycle, resulting in the net aquation of the original complex at an accelerated rate. acs.org

Stepwise versus Concerted Mechanisms in Substitution

Substitution reactions can be broadly categorized as either stepwise or concerted. psiberg.comquora.com

Stepwise reactions proceed through one or more distinct intermediates. psiberg.comnih.gov In the context of chromium(III) substitution, a dissociative (D) or associative (A) mechanism would be considered stepwise because they involve the formation of a detectable or transient intermediate (e.g., a five-coordinate [Cr(H₂O)₅]³⁺ species). libretexts.orgpsiberg.com

Concerted reactions occur in a single step where bond-breaking and bond-forming happen simultaneously. psiberg.comquora.com The interchange (I) mechanism is a concerted process, as the reactants are converted to products via a single transition state without forming an intermediate. libretexts.org

For the kinetically inert chromium(III) ion, substitution reactions are generally thought to proceed through an interchange mechanism with significant dissociative character (Id). libretexts.org This implies a concerted pathway where the transition state involves a significantly weakened bond to the leaving water molecule and a very weakly interacting incoming ligand. A purely dissociative mechanism involving a stable five-coordinate intermediate is considered less likely.

| Mechanism Type | Description | Intermediates | Relevance to Cr(III) |

| Stepwise | Reaction occurs in multiple sequential steps. | Yes (e.g., 5- or 7-coordinate species). | Less common; a pure D or A mechanism is not typically favored. |

| Concerted | Bond breaking and forming occur in a single, coordinated step. | No, proceeds through a single transition state. | Generally accepted mechanism (Interchange, Id) for Cr(III) substitution. |

Hydrothermal Reactivity of Aqueous Chromium(III) Perchlorate

Under hydrothermal conditions (high temperature and pressure), the reactivity of aqueous chromium(III) perchlorate is significantly altered, leading to oxidation and the formation of new solid phases. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Oxidation to Chromium(VI) by Perchloric Acid

In aqueous solutions, chromium(III) can be oxidized to the much more toxic chromium(VI) state by perchloric acid at elevated temperatures. cdnsciencepub.comcdnsciencepub.com Studies have shown that in the presence of 0.4 M perchloric acid, the oxidation of chromium(III) to chromium(VI) becomes significant above 225 °C and is essentially complete within 24 hours. cdnsciencepub.comresearchgate.net This reaction involves the direct interaction between chromium(III) species and perchloric acid, as the spontaneous decomposition of perchloric acid is negligible under these conditions. cdnsciencepub.com The oxidation is accompanied by the formation of chloride ions, consistent with the reduction of the perchlorate ion. cdnsciencepub.com

This reaction is of particular importance as it demonstrates a pathway for the formation of carcinogenic Cr(VI) from the less toxic Cr(III) under specific environmental or industrial conditions.

Reactions with Metals and Formation of Spinel Compounds

At high temperatures (e.g., 300 °C), aqueous chromium(III) solutions, such as those prepared from chromium(III) perchlorate, can react with various metals to form highly stable spinel compounds. cdnsciencepub.comresearchgate.netcdnsciencepub.com Spinels are a class of minerals with the general formula AB₂O₄.

The reaction with iron or steel produces the spinel iron chromite (FeCr₂O₄). cdnsciencepub.com Similarly, reactions with cobalt and copper yield CoCr₂O₄ and Cu₂Cr₂O₄, respectively. cdnsciencepub.comresearchgate.net The formation of these spinels is a result of the hydrothermal deposition of hydrolyzed metal species. cdnsciencepub.com For example, the reaction with iron involves the hydrolysis of Cr(III) and the production of Fe(II) ions from the metal, which then co-precipitate to form the spinel structure. cdnsciencepub.com

These hydrothermal reactions are relevant to understanding corrosion processes in high-temperature aqueous environments, such as in nuclear reactors or geothermal systems, and also provide a synthetic route to producing crystalline spinel materials. cdnsciencepub.comcdnsciencepub.com

Table of Reaction Products under Hydrothermal Conditions

| Reactants | Temperature | Product(s) | Reference(s) |

|---|---|---|---|

| Aqueous Cr(III), 0.4 M HClO₄ | > 225 °C | Aqueous Cr(VI), Cl⁻ | cdnsciencepub.com, researchgate.net |

| Aqueous Cr(III), Iron/Steel | ~300 °C | FeCr₂O₄ (Iron Chromite) | cdnsciencepub.com, cdnsciencepub.com |

| Aqueous Cr(III), Cobalt | ~300 °C | CoCr₂O₄ (Cobalt Chromite) | cdnsciencepub.com, researchgate.net |

Spectroscopic Characterization and Structural Elucidation of Chromium Iii Perchlorate Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic energy levels of chromium(III) complexes. The d-d electronic transitions within the Cr³⁺ ion are particularly sensitive to the nature and geometry of the coordinating ligands, making this technique ideal for studying complex formation and structure.

In an octahedral ligand field, the free Cr³⁺ ion's ⁴F ground state splits into three energy levels: ⁴A₂g, ⁴T₂g, and ⁴T₁g. lacc-terryb.com This typically results in two observable spin-allowed absorption bands in the visible spectrum, corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions. A third, higher-energy band is often obscured by more intense charge-transfer bands. flvc.org

When the symmetry is lowered from octahedral to tetragonal, as in complexes like trans-[Cr(en)₂(CN)₂]ClO₄ and trans-[Cr(cyclam)(CN)₂]ClO₄, these bands are expected to split. flvc.org For instance, the study of various tetragonal chromium(III) complexes, including those with perchlorate (B79767) as the counter-ion, has utilized UV-Vis absorption analysis to elucidate their electronic energy levels. researchgate.net Gaussian analysis is often employed to deconvolute the overlapping spectral bands and precisely locate the maxima of the tetragonal components. flvc.org This detailed analysis allows for the calculation of ligand field parameters such as Dq (the global measure of the ligand field strength) and Dt (which quantifies the degree of tetragonal distortion). flvc.org

The formation of complexes can be monitored spectrophotometrically, taking advantage of the high stability and significant absorption coefficients of the resulting species. udayton.edu The table below summarizes the observed spectral data for representative chromium(III) complexes, some of which include the perchlorate anion.

Table 1: UV-Vis Spectral Data for Selected Chromium(III) Complexes

| Complex | Solvent | Absorption Maxima (λmax, nm) | Assignment (Transitions) | Reference |

|---|---|---|---|---|

| [Cr(H₂O)₆]³⁺ | Water | 408, 575 | ⁴A2g → ⁴T1g(F), ⁴A2g → ⁴T2g | lacc-terryb.com |

| trans-[Cr(NH₃)₄(CN)₂]ClO₄ | Not Specified | Bands identified via Gaussian analysis | Tetragonal components of d³ configuration | flvc.org |

| trans-[Cr(en)₂(CN)₂]ClO₄ | Not Specified | Bands identified via Gaussian analysis | Tetragonal components of d³ configuration | flvc.org |

| trans-[Cr(cyclam)(CN)₂]ClO₄ | Not Specified | Bands identified via Gaussian analysis | Tetragonal components of d³ configuration | flvc.orgresearchgate.net |

Infrared (IR) and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Vibrational spectroscopy techniques like IR and ATR-FTIR are powerful for identifying functional groups and probing the interactions between molecules. In the context of chromium(III) perchlorate, these methods are particularly useful for studying the behavior of the perchlorate anion in different chemical environments, such as during adsorption onto surfaces.

The interaction of the perchlorate anion with chromium surfaces has been investigated using in-situ ATR-FTIR spectroscopy. acs.orgacs.org In one such study, a thin film of amorphous chromium(III) oxide hydroxide (B78521) (COH) served as a model for the passive film on stainless steel. acs.org ATR-FTIR was used to monitor the adsorption of various anions, including perchlorate, from an aqueous solution. acs.org

The surface charge of the COH film was found to be pH-dependent, being positive at low pH and slightly negative at high pH. acs.orgacs.org The adsorption of perchlorate was observed to increase as the pH decreased below 5.0, consistent with the development of a positive surface charge. acs.org A key finding was that the infrared spectrum of the adsorbed perchlorate ion was identical to that of the perchlorate ion in the bulk aqueous solution. acs.org This suggests that the adsorption is predominantly electrostatic in nature, with the perchlorate ion retaining its Td symmetry and not forming a direct coordination bond with the Cr(III) surface sites. acs.orgacs.org This contrasts with other anions like sulfate (B86663), whose spectra are significantly altered by the interfacial electric field. acs.org

The characteristic vibrational modes of the perchlorate ion (ClO₄⁻) are well-defined and serve as spectroscopic markers.

Table 2: Characteristic Infrared Bands for the Perchlorate Anion

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| ν₃ (asymmetric stretch) | ~1100 (strong, broad) | Triply degenerate | nih.gov |

| ν₁ (symmetric stretch) | ~928 | Nondegenerate (IR inactive in Td symmetry but can appear) | researchgate.net |

| ν₄ (asymmetric bend) | ~621-624 | Triply degenerate | nih.gov |

| ν₂ (symmetric bend) | ~476 | Doubly degenerate | researchgate.net |

Luminescence Spectroscopy of Chromium(III) Ion Pairs

Luminescence spectroscopy provides valuable information about the excited-state properties of chromium(III) complexes. The emission characteristics are highly sensitive to the immediate coordination environment and interactions with neighboring metal ions.

In polynuclear chromium(III) complexes, the magnetic and photophysical properties are strongly influenced by exchange interactions between the metal centers. nih.gov Studies on dinuclear Cr(III) complexes bridged by ligands such as hydroxo and carboxylato groups, with perchlorate as the counter-ion, have revealed ferromagnetic superexchange interactions between the Cr³⁺ ions. nih.gov This coupling leads to a high-spin ground state (S=3). nih.gov

These coupled systems can exhibit luminescence. For example, frozen methanol-dichloromethane solutions of a dinuclear Cr(III) complex with bridging acetate (B1210297) and a macrocyclic ligand, balanced by perchlorate anions, were found to luminesce at approximately 750 nm upon excitation. nih.gov This emission originates from the excited state of the coupled Cr(III) dimer, demonstrating that the electronic structure and resultant photophysical properties are a function of the entire polynuclear assembly. nih.govuni-konstanz.de

The luminescence spectra of Cr³⁺ complexes often display a rich vibrational structure (vibronic sidebands) coupled to the electronic transition. researchgate.net This structure arises from the coupling of the electronic transition with the vibrational modes of the complex. Analysis of these vibronic features in the emission spectrum can provide information about the vibrational frequencies of the ground electronic state. koreascience.kr

In the case of the complex pentaammine(imidazole)chromium(III) perchlorate, Cr(NH₃)₅(imH)₃·H₂O, the emission and excitation spectra were recorded at 77 K. koreascience.kr The vibrational intervals of the ground state were successfully extracted from the fine structure observed in the low-temperature emission spectrum, complementing data from far-infrared spectroscopy. koreascience.kr The excitation spectrum revealed a zero-phonon line that was split into two components, a feature that was successfully modeled using ligand field theory. koreascience.kr The luminescence of Cr³⁺ is generally observed in the red and near-infrared regions of the spectrum. researchgate.netresearchgate.net

Table 3: Luminescence Data for Selected Chromium(III) Systems

| Compound/System | Conditions | Emission Maximum (λem, nm) | Key Feature | Reference |

|---|---|---|---|---|

| [Cr₂L(μ‐O₂CMe)]³⁺ (with ClO₄⁻) | Frozen Methanol-Dichloromethane | ~750 | Emission from ferromagnetically coupled dimer | nih.gov |

| Cr(NH₃)₅(imH)₃·H₂O | 77 K | Not specified | Rich vibronic structure observed in emission | koreascience.kr |

| Cr³⁺ in MgAl₂O₄ spinel | 77 K | 600-750 | Emission spectrum shows rich vibrational structure | researchgate.net |

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Studies of Chromium(III) Solutions

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic techniques for investigating the structure and dynamics of molecules. rasayanjournal.co.in While NMR focuses on the magnetic properties of atomic nuclei, EPR spectroscopy is specifically used to study compounds with unpaired electrons, such as paramagnetic species. researchgate.net

Chromium(III) is a paramagnetic d³ metal ion, which makes EPR an ideal technique for its study. cardiff.ac.uk The presence of unpaired electrons in Cr(III) complexes, however, typically leads to significant broadening of NMR signals, often making standard NMR analysis challenging. Despite this, NMR can still provide crucial insights into the coordination sphere of the metal and the nature of metal-ligand bonding in certain contexts. rasayanjournal.co.in

EPR spectroscopy provides detailed information about the electronic structure of paramagnetic centers. researchgate.net For Cr(III) complexes in solution, EPR studies can determine spin-Hamiltonian parameters, which offer insights into the symmetry of the ligand field around the chromium ion and the nature of the chromium-ligand bonds. nih.gov Studies on various Cr(III) complexes have shown that multifrequency EPR spectra can reveal detailed information on the spin states of the system. nih.gov For a hypothetical study of chromium(III) perchlorate in solution, EPR would be employed to understand the coordination environment of the Cr³⁺ ion, including the number and type of solvent molecules or perchlorate ions directly interacting with the metal center.

The table below illustrates typical parameters that could be obtained from an EPR study of a Cr(III) complex in solution.

| Parameter | Information Obtained | Typical Technique |

|---|---|---|

| g-tensor | Provides information about the electronic structure and symmetry of the metal center. | Continuous Wave (CW) EPR |

| Zero-Field Splitting (D, E) | Describes the splitting of spin states in the absence of a magnetic field, reflecting the distortion from cubic symmetry. | High-Frequency EPR |

| Hyperfine Coupling (A) | Details the interaction between the electron spin and nuclear spins of chromium or ligand atoms. | CW-EPR, ENDOR |

Mass Spectrometry (MS) for Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like ion chromatography (IC) or high-performance liquid chromatography (HPLC), it becomes a highly sensitive and selective method for identifying and quantifying substances. lcms.czmdpi.com

For the characterization of chromium(III) perchlorate complexes, mass spectrometry can be employed to determine the molecular weight of the complex and to gain insights into its composition and structure. Techniques such as electrospray ionization (ESI-MS) are particularly useful for analyzing transition metal complexes in solution.

In the context of perchlorate-containing species, IC coupled with tandem mass spectrometry (IC-MS/MS) is a well-established method for the trace-level detection of the perchlorate anion (ClO₄⁻). lcms.czlcms.cz U.S. EPA Method 332.0, for instance, relies on IC-MS/MS for the reliable and interference-free determination of perchlorate in drinking water. lcms.cz This method often monitors multiple reaction monitoring (MRM) transitions to confirm the presence of the anion. lcms.cz

A hypothetical analysis of a chromium(III) perchlorate solution by ESI-MS would be expected to show peaks corresponding to various solvated chromium-perchlorate species. The specific ions observed would depend on the solvent and the concentration of the solution.

The following table outlines the key steps and expected outcomes in the mass spectrometric analysis of a chromium(III) perchlorate complex.

| Analytical Step | Technique | Expected Information/Outcome |

|---|---|---|

| Sample Introduction & Ionization | Electrospray Ionization (ESI) | Generation of gas-phase ions of the chromium(III) perchlorate complex with minimal fragmentation. |

| Mass Analysis | Quadrupole or Time-of-Flight (TOF) Analyzer | Separation of ions based on their mass-to-charge ratio (m/z). |

| Detection | Electron Multiplier | Detection of ions and generation of a mass spectrum showing the relative abundance of different species. |

| Fragmentation Analysis (Optional) | Tandem MS (MS/MS) | Structural information obtained by fragmenting a specific parent ion and analyzing its daughter ions. |

For example, in a solution containing Cr(ClO₄)₃, one might observe ions such as [Cr(ClO₄)₂(H₂O)ₓ]⁺ or [Cr(ClO₄)(H₂O)ᵧ]²⁺, providing information on the species present in the solution phase.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is a primary and non-destructive technique for determining the atomic and molecular structure of a crystal. ncsu.educhemicaljournal.in The method is based on the principle of Bragg's Law, which describes the constructive interference of monochromatic X-rays scattered by the crystalline lattice planes. mit.edulibretexts.org The resulting diffraction pattern is unique to a specific crystal structure, acting as a fingerprint for the material. libretexts.org

For a solid compound like chromium(III) perchlorate, single-crystal XRD would be the definitive method to elucidate its precise three-dimensional structure. This analysis would reveal key structural parameters such as:

The coordination geometry around the chromium(III) ion.

The bond lengths and angles between the chromium ion and its ligands (e.g., water molecules or perchlorate ions).

The crystal lattice parameters (a, b, c, α, β, γ).

Powder XRD is another common XRD technique used for phase identification and characterization of polycrystalline materials. chemicaljournal.in By comparing the powder diffraction pattern of a sample to a database of known patterns, the composition of the material can be determined. libretexts.org

The table below summarizes the kind of structural data that can be obtained from an XRD analysis of solid chromium(III) perchlorate.

| Parameter | Definition | Significance |

|---|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal. | Fundamental property for identifying and characterizing the crystalline solid. |

| Space Group | Describes the symmetry elements present in the crystal structure. | Provides insight into the arrangement of atoms and molecules within the unit cell. |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. | Allows for the calculation of bond lengths, bond angles, and torsion angles. |

| Coordination Number & Geometry | The number of atoms directly bonded to the central Cr(III) ion and their spatial arrangement (e.g., octahedral). | Defines the local environment of the metal center. |

Advanced Analytical Methodologies for Chromium Iii Perchlorate Detection and Speciation

Chromatography-Based Methods

Chromatography offers powerful solutions for separating and quantifying the components of chromium(III) perchlorate (B79767). By coupling chromatographic separation with highly sensitive detectors, analysts can achieve precise measurements of both chromium species and the perchlorate anion, even in complex matrices.

Ion Chromatography (IC) for Perchlorate Quantification

Ion chromatography (IC) with suppressed conductivity detection is a robust and sensitive method for determining perchlorate concentrations in aqueous solutions. nih.gov This technique is suitable for analyzing various water types, including drinking water, groundwater, and industrial effluents that might contain chromium(III) perchlorate. nih.govnih.gov The method's effectiveness relies on separating the perchlorate anion from other common anions like chloride, nitrate (B79036), and sulfate (B86663), which can be present in high concentrations and interfere with the analysis. nih.gov

In samples with significant matrix ion concentrations, the perchlorate peak can exhibit an asymmetric shape, particularly at low perchlorate levels, potentially reducing recovery. nih.gov To mitigate these matrix effects, dedicated sample preparation and matrix elimination steps are crucial. nih.gov For trace-level analysis, a large sample injection volume can be employed to enhance sensitivity. nih.gov The development of an international standard for water quality control based on IC with suppressed conductivity detection is underway, underscoring the method's reliability. nih.gov

Table 1: Performance Data for IC Quantification of Perchlorate

| Parameter | Value | Reference |

|---|---|---|

| Reporting Limit | 1.5 µg/L | nih.gov |

| Expanded Measurement Uncertainty | 13.2 % | nih.gov |

| Limit of Detection (LOD) | 0.1–0.6 μg/L | nih.gov |

| Limit of Quantification (LOQ) | 0.5–2.1 μg/L | nih.gov |

| Recovery in Aqueous Samples | 97.2% - 102.8% | nih.gov |

Ion Chromatography-Electrospray Ionization Tandem Mass Spectrometry (IC-ESI/MS/MS)

For enhanced selectivity and sensitivity, ion chromatography can be coupled with electrospray ionization tandem mass spectrometry (IC-ESI/MS/MS). nih.govlcms.cz This powerful combination is particularly effective for quantifying trace levels of perchlorate in complex matrices, including food, beverages, and biological samples like urine. nih.govresearchgate.net The high selectivity of tandem mass spectrometry reduces the need for extensive sample cleanup. researchgate.net

The methodology often involves isotopic dilution, where a stable isotope-labeled internal standard, such as ¹⁸O₄-perchlorate, is added to the sample before extraction. nih.govresearchgate.net This internal standard coelutes with the analyte and corrects for matrix effects and variations in instrument response, ensuring accurate quantification. thermofisher.comsmith.edu The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. For perchlorate, the transition of ³⁵Cl¹⁶O₄⁻ (m/z 98.9) to ³⁵Cl¹⁶O₃⁻ (m/z 82.9) is used for quantification. nih.gov The chlorine isotope ratio (³⁵Cl/³⁷Cl) serves as a confirmation tool, ensuring reliable, interference-free determination. nih.govlcms.cz

Table 2: Monitored Ion Transitions in IC-ESI/MS/MS for Perchlorate Analysis

| Ion Transition | Purpose | m/z (Precursor → Product) | Reference |

|---|---|---|---|

| ³⁵Cl¹⁶O₄⁻ → ³⁵Cl¹⁶O₃⁻ | Quantification | 98.9 → 82.9 | nih.gov |

| ³⁷Cl¹⁶O₄⁻ → ³⁷Cl¹⁶O₃⁻ | Isotopic Confirmation | 100.9 → 84.9 | nih.gov |

| ³⁵Cl¹⁸O₄⁻ → ³⁵Cl¹⁸O₃⁻ | Internal Standard Quantification | 107.0 → 89.0 | nih.gov |

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) for Chromium Speciation

The differentiation between the essential nutrient chromium(III) and the toxic, carcinogenic chromium(VI) is critical. metrohm.combrjac.com.br While total chromium can be measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), chromatographic separation is required to distinguish between the different oxidation states. brjac.com.br IC-ICP-MS has emerged as a highly sensitive and precise technique for chromium speciation. metrohm.commetrohm.com

A primary challenge in chromium speciation is that Cr(III) typically exists as a cation, while Cr(VI) exists as an anion (chromate). lcms.cz To enable simultaneous separation on a single anion-exchange column, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is often used. metrohm.comlcms.cz EDTA forms a stable anionic complex with Cr(III), allowing it to be separated from the anionic Cr(VI) via anion-exchange chromatography. metrohm.com The reaction to form the Cr(III)-EDTA complex is dependent on incubation time and temperature. lcms.cz Following separation, the species are detected by ICP-MS, which offers excellent signal-to-noise by using a collision cell with helium gas to remove polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺) on the most abundant chromium isotope, ⁵²Cr. brjac.com.brlcms.cz

Table 3: Typical IC-ICP-MS Parameters for Chromium Speciation

| Parameter | Setting/Value | Reference |

|---|---|---|

| Chromatography | Anion-Exchange | metrohm.combrjac.com.br |

| Complexing Agent | EDTA | metrohm.comlcms.cz |

| ICP-MS Collision Gas | Helium (He) | metrohm.comlcms.cz |

| Isotopes Monitored | ⁵²Cr, ⁵³Cr | metrohm.com |

| Detection Limits | <0.1 µg/L | lcms.cz |

Sample Preparation Techniques for Chromatographic Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible chromatographic analysis. chromtech.com It involves extracting the analytes of interest from the sample matrix while minimizing interferences that could affect instrument performance or damage the chromatography column. chromtech.comnih.gov

Common sample preparation steps include:

Dissolution : The sample must be in a liquid form compatible with the chromatography system. The choice of solvent depends on the sample's solubility and compatibility with the mobile phase. organomation.com

Filtration : This is an essential step to remove particulate matter that can clog the system and build up pressure. Syringe filters, centrifuge filters, and filter vials are commonly used for this purpose. chromtech.com

Extraction : Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate and purify analytes from the sample matrix. chromtech.com SPE, in particular, can simplify complex sample matrices and reduce ion suppression in mass spectrometry applications. chromtech.com

Dilution : For highly concentrated samples, a "dilute-and-shoot" approach may be sufficient. However, excessive dilution can make it difficult to analyze trace components. chromtech.com

Derivatization : In some cases, chemical modification of the analyte is performed to improve its chromatographic behavior or detectability. organomation.com

For the analysis of chromium(III) perchlorate, sample preparation would focus on ensuring the sample is free of particulates and that the concentration is within the calibrated range of the instrument. For speciation analysis, the addition of a complexing agent like EDTA is a key preparation step. metrohm.com

Spectrophotometric Determination Techniques

Spectrophotometric methods offer a simpler and more cost-effective alternative for quantifying ions in solution. tandfonline.com These techniques are based on the reaction of the target ion with a specific chromogenic agent to form a colored complex, the absorbance of which is measured at a specific wavelength.

Determination of Chromium(III) in Solution

One method involves the use of ninhydrin (B49086) as a chromogenic agent. scirp.orgresearchgate.net In the presence of potassium hydroxide (B78521), Cr(III) ions form a deep greenish-violet colored complex with ninhydrin. scirp.orgresearchgate.net The absorbance of this complex is measured at a maximum wavelength (λmax) of 375 nm. scirp.orgresearchgate.net The reaction proceeds quantitatively at room temperature, and a stable color develops within 15 minutes. scirp.org

Table 4: Comparison of Spectrophotometric Methods for Cr(III) Determination

| Chromogenic Agent | λmax (nm) | Optimal pH | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| Ninhydrin | 375 | - | 2.90 x 10² | scirp.orgresearchgate.net |

| 4-(Nitro phenyl azo imidazole) (NPAI) | 582 | 6 | 1.15 x 10⁴ | jocpr.com |

| 6-[(E)-...]-1H-indole-2,3-dione | 446.4 | 5.0 | - | rsisinternational.org |

Colorimetric Assays for Chromium(VI) Distinction

Colorimetric assays are fundamental for the specific detection of hexavalent chromium (Cr(VI)), thereby allowing for its distinction from trivalent chromium (Cr(III)). The most widely used method is based on the reaction with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic solution.

The process involves two main stages:

A redox reaction where Cr(VI) is reduced to Cr(III) by the 1,5-diphenylcarbazide.

The subsequent formation of a stable, intensely colored red-violet complex between the newly formed Cr(III) and the diphenylcarbazone (B146866) (the oxidized form of DPC).

The absorbance of this colored complex is measured photometrically, typically at a wavelength of 540 nm. The intensity of the color is directly proportional to the concentration of Cr(VI) in the sample. This reaction is highly sensitive, making it suitable for detecting trace amounts of Cr(VI). Since Cr(III) does not react with DPC to form the colored complex under these conditions, this method is highly selective for Cr(VI). To determine total chromium using this method, any Cr(III) present in the sample must first be oxidized to Cr(VI) using an oxidizing agent like potassium permanganate. The Cr(III) concentration can then be calculated by finding the difference between the total chromium and the Cr(VI) measurements.

| Parameter | Value |

| Reagent | 1,5-diphenylcarbazide (DPC) |

| Target Analyte | Chromium(VI) |

| Resulting Complex | Red-violet color |

| Measurement Wavelength | 540 nm |

| Applicable Range | 0.5 to 50 mg/L |

Atomic Spectrometry Methods for Total Chromium Analysis

Atomic spectrometry techniques are powerful tools for determining the total chromium content in a sample. These methods measure the absorption or emission of electromagnetic radiation by free atoms in the gas phase. They are known for their high sensitivity and are widely used in environmental and biological monitoring. Two of the most common atomic spectrometry methods for chromium analysis are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive and precise technique for determining the total elemental concentration of chromium. It can detect trace and ultra-trace amounts of elements, often at parts-per-billion (µg/L) or even lower levels. In this method, a sample is introduced into a high-temperature argon plasma (inductively coupled plasma), which atomizes and ionizes the chromium atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

A significant challenge in chromium analysis by ICP-MS is the presence of polyatomic interferences, particularly on the most abundant isotope, ⁵²Cr. Interferences such as ⁴⁰Ar¹²C⁺ from the argon plasma and carbon in the sample matrix can overlap with the ⁵²Cr signal, leading to inaccurate results. To overcome this, modern ICP-MS instruments are equipped with collision/reaction cells. These cells use gases like helium or hydrogen to react with or physically separate the interfering polyatomic ions from the analyte ions before they reach the mass analyzer, ensuring more accurate quantification of chromium.

When coupled with a separation technique like ion chromatography (IC), ICP-MS becomes a powerful tool for chromium speciation, allowing for the separate quantification of Cr(III) and Cr(VI).

| ICP-MS Parameter | Typical Setting | Reference |

| Monitored Isotopes | ⁵²Cr, ⁵³Cr | |

| Collision/Reaction Gas | Helium (He) or Hydrogen (H₂) | |

| RF Power | 1550 W | |

| Nebulizer Gas Flow | ~1.07 L/min |

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is another robust and widely used technique for determining total chromium concentration. The method relies on the principle that ground-state atoms of an element will absorb light at specific, characteristic wavelengths. For chromium, the primary wavelength used for analysis is 357.9 nm.

There are two main atomization techniques used in AAS for chromium analysis: